![molecular formula C21H24N2O6S B280575 3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its potential use in the treatment of various diseases. It has also been shown to induce apoptosis in cancer cells, which may contribute to its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential as a multifunctional compound. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on exploring the potential of this compound as a treatment for various diseases, including cancer and neurodegenerative disorders. Additionally, more research could be conducted to better understand the mechanism of action of this compound and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis method of 3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 3-nitrobenzaldehyde, ethyl acetoacetate, and 2-(methylsulfanyl) ethylamine in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the target compound.
Applications De Recherche Scientifique
The potential applications of 3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in scientific research are vast. The compound has been studied for its anti-inflammatory and antioxidant properties. It has also been explored for its potential as an anticancer agent. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C21H24N2O6S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
3-O-(2-methylsulfanylethyl) 5-O-prop-2-enyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O6S/c1-5-9-28-20(24)17-13(2)22-14(3)18(21(25)29-10-11-30-4)19(17)15-7-6-8-16(12-15)23(26)27/h5-8,12,19,22H,1,9-11H2,2-4H3 |
Clé InChI |
DZYNDFAGIGOXCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCSC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


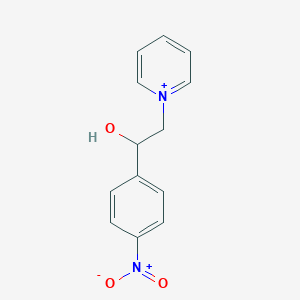
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
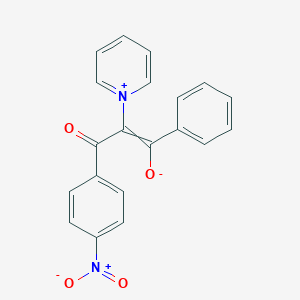
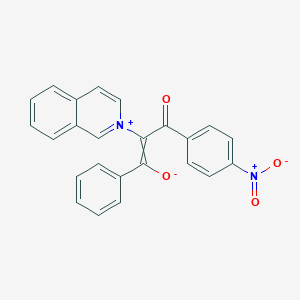
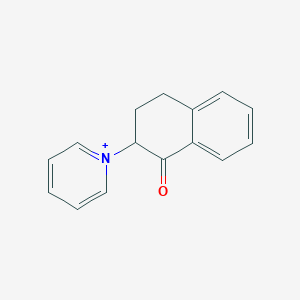
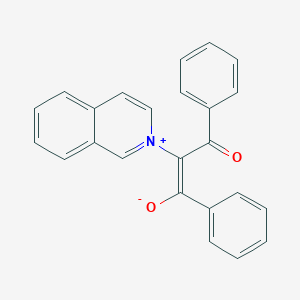
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
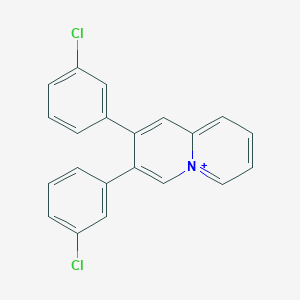
![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)

![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
